molecular formula C20H21N5O3 B13854108 2-[3-oxo-3-[4-(1H-pyrrole-2-carbonyl)piperazin-1-yl]propyl]-3H-quinazolin-4-one

2-[3-oxo-3-[4-(1H-pyrrole-2-carbonyl)piperazin-1-yl]propyl]-3H-quinazolin-4-one

Cat. No.: B13854108
M. Wt: 379.4 g/mol
InChI Key: NLWNHSURVPSVNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-oxo-3-[4-(1H-pyrrole-2-carbonyl)piperazin-1-yl]propyl]-3H-quinazolin-4-one is a complex organic compound that features a quinazolinone core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-oxo-3-[4-(1H-pyrrole-2-carbonyl)piperazin-1-yl]propyl]-3H-quinazolin-4-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the quinazolinone core can be synthesized through the condensation of anthranilic acid derivatives with formamide or its equivalents. The pyrrole and piperazine moieties are then introduced through subsequent reactions involving suitable intermediates .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

2-[3-oxo-3-[4-(1H-pyrrole-2-carbonyl)piperazin-1-yl]propyl]-3H-quinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the quinazolinone core or the pyrrole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated derivatives and nucleophiles like amines or thiols under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone N-oxides, while reduction can produce reduced quinazolinone derivatives.

Scientific Research Applications

2-[3-oxo-3-[4-(1H-pyrrole-2-carbonyl)piperazin-1-yl]propyl]-3H-quinazolin-4-one has diverse applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[3-oxo-3-[4-(1H-pyrrole-2-carbonyl)piperazin-1-yl]propyl]-3H-quinazolin-4-one involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-oxo-3-[4-(1H-pyrrole-2-carbonyl)piperazin-1-yl]propyl]-3H-quinazolin-4-one is unique due to its specific combination of a quinazolinone core with pyrrole and piperazine moieties. This structural arrangement provides distinct chemical properties and biological activities, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C20H21N5O3

Molecular Weight

379.4 g/mol

IUPAC Name

2-[3-oxo-3-[4-(1H-pyrrole-2-carbonyl)piperazin-1-yl]propyl]-3H-quinazolin-4-one

InChI

InChI=1S/C20H21N5O3/c26-18(8-7-17-22-15-5-2-1-4-14(15)19(27)23-17)24-10-12-25(13-11-24)20(28)16-6-3-9-21-16/h1-6,9,21H,7-8,10-13H2,(H,22,23,27)

InChI Key

NLWNHSURVPSVNJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)CCC2=NC3=CC=CC=C3C(=O)N2)C(=O)C4=CC=CN4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.